ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate is a nitrogen-containing aromatic heterocyclic compound. This compound belongs to the imidazole family, which is known for its versatile range of biological and pharmacological activities. Imidazole derivatives are widely used in medicine, synthetic chemistry, and industry due to their remarkable properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate typically involves the condensation of 1,2-diketones, ammonium acetate, and anilines. This reaction is often catalyzed by various catalysts under green or solvent-based conditions. Some well-known methods for the synthesis of substituted imidazoles include the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclo-condensation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted imidazole derivatives .
Scientific Research Applications
Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an enzyme inhibitor and a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate: Similar in structure but with a pyrazole ring instead of an imidazole ring.
Ethyl 5-(phenylcarbamoyl)-1H-triazole-4-carboxylate: Similar in structure but with a triazole ring instead of an imidazole ring.
Ethyl 5-(phenylcarbamoyl)-1H-tetrazole-4-carboxylate: Similar in structure but with a tetrazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific imidazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)11-10(14-8-15-11)12(17)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBMWJXRNWVANF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340462 | |
Record name | ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89562-37-8 | |
Record name | ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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